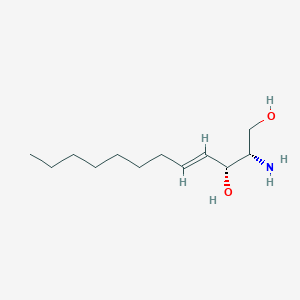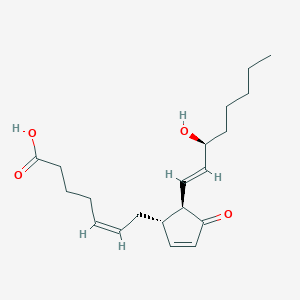
(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol
Descripción general
Descripción
“(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol” is an organic compound that belongs to the class of amino alcohols . It has a long unsaturated hydrocarbon chain . The compound is similar to sphingosine and its derivative sphinganine, which are the major bases of the sphingolipids in mammals .
Molecular Structure Analysis
The molecular structure of “(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol” is characterized by the presence of two chiral centers, which are represented by the (2S,3R) configuration . The numbers 2 and 3 refer to the carbon positions in the molecule, while the letters S and R indicate the orientation around the chiral atom .Aplicaciones Científicas De Investigación
Role in Sphingolipid Metabolism
Sphingolipids are a specialized group of lipids essential to the composition of the plasma membrane of many cell types . Sphingosine, a structural backbone of sphingolipids, plays an integral role in small- and large-scale body functions, including participation in membrane domains and signaling; cell proliferation, death, migration, and invasiveness; inflammation; and central nervous system development .
Signaling and Messenger Molecules
Sphingolipids, including sphingosine, have been identified as potent signaling and messenger molecules . They have become the focus of several fields of research in the medical and biological sciences .
Therapeutic Targets for Pathologies
Sphingolipids are now being exploited as therapeutic targets for several pathologies . This includes inflammatory disease, cystic fibrosis, cancer, Alzheimer’s and Parkinson’s disease, and lysosomal storage disorders .
Defense Against Bacterial Pathogens
Sphingosine is an important natural component of the defense against bacterial pathogens in the respiratory tract . Pathologically reduced sphingosine levels in cystic fibrosis airway epithelial cells are normalized by inhalation of sphingosine .
Prevention of Bacterial Infections
Coating plastic implants with sphingosine prevents bacterial infections . This highlights the potential of sphingosine in the development of new antibacterial strategies.
Inhibition of Viral Propagation
Pretreatment of cells with exogenous sphingosine prevents the viral spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) from interacting with host cell receptors and inhibits the propagation of herpes simplex virus type 1 (HSV-1) in macrophages .
Role in Alzheimer’s Disease
There is a suggested link between sphingolipid metabolism and the pathology of Alzheimer’s disease . Sphingosine, as a part of sphingolipids, might play a role in this context .
Mecanismo De Acción
Target of Action
C12-Sphingosine, also known as (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol or (E,2S,3R)-2-aminododec-4-ene-1,3-diol, primarily targets the serine palmitoyltransferase (SPT) enzyme . SPT plays a crucial role in the synthesis of sphingolipids, a class of lipids that are key components of cell membranes and are involved in various cellular processes .
Mode of Action
C12-Sphingosine interacts with its target, SPT, inhibiting its activity . This interaction leads to a decrease in the production of sphingolipids, which can have significant effects on cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by C12-Sphingosine is the sphingolipid metabolic pathway . In this pathway, SPT catalyzes the initial step in the synthesis of sphingolipids . By inhibiting SPT, C12-Sphingosine disrupts the production of sphingolipids, affecting downstream processes such as cell signaling and proliferation .
Pharmacokinetics
The bioavailability of C12-Sphingosine would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The inhibition of SPT by C12-Sphingosine leads to a decrease in the production of sphingolipids . This can have a range of effects on the cell, as sphingolipids play roles in various cellular processes. For instance, sphingolipids are involved in cell signaling, and their levels can influence cell proliferation and death .
Action Environment
The action of C12-Sphingosine can be influenced by various environmental factors. For example, in a study on citrus plants, it was found that sphingosine levels increased significantly under cold stress conditions, suggesting that environmental stress can influence the action and efficacy of sphingosine .
Propiedades
IUPAC Name |
(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNKWPUJUUMFNR-VDTGWRSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)






![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)


